molecular formula C12H13BrO3 B7988348 Tert-butyl 3-bromo-5-formylbenzoate

Tert-butyl 3-bromo-5-formylbenzoate

Cat. No.: B7988348
M. Wt: 285.13 g/mol
InChI Key: WJYXOHSLYSXYCL-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5-formylbenzoate: is an organic compound with the molecular formula C12H13BrO3. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, and a formyl group on the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 3-bromo-5-formylbenzoate typically involves selective metal-halogen exchange reactions. One common method includes the bromination of tert-butyl benzoate followed by formylation. The reaction conditions often involve the use of bromine and a suitable catalyst to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-bromo-5-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-bromo-5-formylbenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various chemical transformations .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a starting material for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique structural features make it valuable for designing new materials and drugs .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-formylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and formyl group are key reactive sites that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Properties

IUPAC Name

tert-butyl 3-bromo-5-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-12(2,3)16-11(15)9-4-8(7-14)5-10(13)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYXOHSLYSXYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of potassium bromide (249.3 g, 2.095 mol), 2,2,6,6-tetramethylpiperidine 1-oxyl (3.27 g, 20.93 mmol) in saturated aqueous sodium bicarbonate (960 mL) and water (240 mL) were added tert-butyl 3-bromo-5-(hydroxymethyl)benzoate (119.7 g, 417 mmol) and dichloromethane (1200 mL). The mixture was cooled to <5° C. and sodium hypochlorite (850 mL, 12.53 mol) was added dropwise in 4 portions until the reaction completed. A solution of sodium thiosulfate pentahydrate (72 g) in water (250 mL) was added and the reaction mixture was warmed to ambient temperature. The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×). The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated (119.0 g).
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249.3 g
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1200 mL
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850 mL
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sodium thiosulfate pentahydrate
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72 g
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250 mL
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Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 3-bromo-5-(hydroxymethyl)benzoate (0.8 g, 2.79 mmol) in dichloromethane (14 mL) at 0° C. was added Dess-Martin reagent (1.54 g, 3.62 mmol). The mixture was warmed to ambient temperature. After 1 h, saturated NaHCO3 and saturated Na2SO3 were added the mixture was extracted with dichloromethane (3×) The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→80% hexanes/ethyl acetate) gave the title compound (440 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-bromo-5-formylbenzoate

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